N-Acetyl S-(1,2-dichlorovinyl)-L-cysteine-13C,d3

Description

Chemical Identity and Isotopic Labeling Configuration

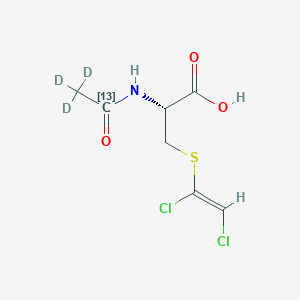

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-¹³C,d₃ features a dichlorovinyl group (-S-CHCl=CHCl) attached to the sulfur atom of N-acetyl-L-cysteine, with isotopic enrichment at specific positions (Figure 1). The ¹³C label replaces the natural carbon at the acetyl group's methyl position, while three deuterium atoms are incorporated into the cysteine moiety. This configuration ensures minimal disruption to the compound's chemical reactivity while providing distinct mass spectral signatures for detection.

Table 1: Comparative physicochemical properties of labeled and unlabeled analogs

| Property | N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine | N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-¹³C,d₃ |

|---|---|---|

| Molecular formula | C₇H₉Cl₂NO₃S | C₆¹³CH₆D₃Cl₂NO₃S |

| Molecular weight (g/mol) | 258.12 | 262.13 |

| Boiling point (°C) | 478.6 ± 45.0 | Not reported |

| LogP | 1.44 | 1.44 (calculated) |

| Vapor pressure (mmHg) | 0.0 ± 2.6 at 25°C | Not reported |

Data compiled from PubChem, Chemsrc, and Benchchem.

The isotopic labeling strategy enhances analytical specificity. For example, in LC-MS/MS analysis, the parent ion (m/z 279) fragments to produce characteristic daughter ions at m/z 126 and 143, with a mass shift of +4 Da compared to the unlabeled compound. This allows unambiguous differentiation from endogenous metabolites in urine or plasma samples.

Historical Context in Organohalogen Compound Research

The synthesis of this compound emerged from efforts to understand the metabolic fate of chlorinated solvents like TCE, which gained prominence as industrial degreasers in the mid-20th century. Early studies in the 1970s identified S-(1,2-dichlorovinyl)-L-cysteine (DCVC) as a nephrotoxic metabolite of TCE, formed via glutathione conjugation in the liver. However, tracking DCVC's distribution and conversion to mercapturates in vivo proved challenging due to rapid renal clearance and low endogenous concentrations.

The introduction of stable isotope labeling in the 1990s addressed these limitations. By incorporating ¹³C and deuterium into the N-acetylcysteine conjugate, researchers could:

- Quantify renal excretion kinetics without interference from background noise

- Trace interorgan transport between the liver and kidneys

- Validate computational models of TCE bioactivation

This compound's development paralleled advancements in analytical techniques, particularly the widespread adoption of triple-quadrupole mass spectrometers capable of high-sensitivity multiple reaction monitoring (MRM).

Role as a Stable Isotope-Tagged Nephrotoxic Metabolite

As a terminal metabolite in TCE's glutathione conjugation pathway, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-¹³C,d₃ serves two primary functions in nephrotoxicity studies:

1. Metabolic Pathway Tracing

The compound's isotopic signature allows researchers to distinguish exogenous TCE metabolites from endogenous thiols. In male B6C3F1/J mice—a model with high TCE metabolic activity—dosing with 24–800 mg/kg TCE followed by LC-MS/MS analysis revealed that 68–92% of the labeled metabolite excreted in urine originated from hepatic glutathione conjugation.

2. Mechanistic Studies of Renal Toxicity

The dichlorovinyl group undergoes bioactivation via renal β-lyase and cytochrome P450-mediated sulfoxidation, generating reactive electrophiles that alkylate cellular macromolecules. The isotopic label enables precise measurement of these processes:

Reaction Scheme 1: Bioactivation pathways

- β-Lyase pathway :

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine → S-(1,2-dichlorovinyl)-L-cysteine → Pyruvate + NH₃ + Reactive sulfur species

- Sulfoxidation pathway :

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine → N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (Michael acceptor) → Protein adducts

Table 2: Analytical parameters for quantifying the labeled metabolite

| Parameter | Value |

|---|---|

| LC column | C18, 2.1 × 100 mm, 1.7 µm |

| Ionization mode | Electrospray (negative) |

| MRM transition | 279 → 126 (quantitative) |

| 279 → 143 (confirmatory) | |

| Linear range | 1–500 ng/mL |

| Intra-day precision (%RSD) | ≤8.7 |

| Inter-day accuracy | 89–112% |

Adapted from metabolic study protocols.

Structure

3D Structure

Properties

Molecular Formula |

C7H9Cl2NO3S |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1 |

InChI Key |

LPPJGTSPIBSYQO-KNVZJUQRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(=CCl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Isotopic Labeling Strategies

The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 requires precise incorporation of stable isotopes. The compound’s molecular formula, $$ \text{C}6^{13}\text{CH}6\text{D}3\text{Cl}2\text{NO}_3\text{S} $$, indicates a 13C atom at the acetyl group’s carbonyl carbon and three deuterium atoms on the acetyl methyl group.

Sourcing 13C-Labeled L-Cysteine

The 13C label is introduced via L-cysteine-1-13C, synthesized through microbial fermentation or chemical synthesis using 13C-enriched precursors. For instance, L-cysteine-1-13C (CAS 224054-24-4) is commercially available, with isotopic purity >99%. This labeled cysteine serves as the backbone for subsequent reactions.

Synthetic Routes and Reaction Conditions

Stepwise Laboratory Synthesis

Formation of S-(1,2-Dichloroethenyl)-L-cysteine-13C

L-Cysteine-1-13C reacts with 1,2-dichloroethene in a nucleophilic thiol-ene addition. The reaction is conducted in anhydrous dichloromethane under nitrogen, with triethylamine as a base to deprotonate the thiol group. The mixture is stirred at 25°C for 12 hours, yielding S-(1,2-dichloroethenyl)-L-cysteine-13C as a white solid.

Reaction Equation:

$$

\text{L-Cysteine-1-}^{13}\text{C} + \text{Cl}2\text{C=CH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{S-(1,2-Dichloroethenyl)-L-cysteine-}^{13}\text{C}

$$

N-Acetylation with d3-Acetic Anhydride

The intermediate is acetylated using d3-acetic anhydride in a two-phase system (water/dichloromethane). Sodium hydroxide maintains the pH at 9–10 to enhance nucleophilicity. The reaction proceeds at 40–60°C for 1–2 hours, followed by heat preservation at 60–70°C to drive completion.

Key Parameters:

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance yield and consistency. Automated systems control temperature (±0.5°C), pressure (1–2 bar), and reactant feed rates (5–10 L/min). This setup reduces side reactions, such as over-acetylation or dichloroethene polymerization.

Purification and Crystallization

Post-reaction, the crude product is neutralized to pH 1.5–2.0 using hydrochloric acid, inducing crystallization. The crystals are vacuum-filtered and washed with cold ethanol to remove unreacted dichloroethene. Recrystallization from aqueous ethanol (70% v/v) yields pharmaceutical-grade material (>95% purity).

Table 1: Industrial Production Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 500–1,000 L |

| Throughput | 50–100 kg/day |

| Crystallization Yield | 85–90% |

| Final Purity (HPLC) | >95% |

Characterization and Quality Control

Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:

Challenges and Mitigation Strategies

Isotopic Dilution

Trace impurities in 13C-labeled precursors can dilute isotopic purity. Mitigation includes:

Byproduct Formation

Side products like N,N-diacetyl derivatives are minimized by:

- Strict pH control (9–10) during acetylation.

- Limiting reaction time to 60 minutes.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Metabolism Studies

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is utilized to trace metabolic pathways of dichloroethylene in biological systems. Research has demonstrated that this compound can be excreted as mercapturic acids following administration, allowing scientists to investigate the efficiency and routes of detoxification in mammals, particularly rats .

Toxicological Assessments

This compound plays a crucial role in toxicological studies aimed at understanding the effects of exposure to chlorinated compounds. For example, studies have shown that after administering trichloroethylene (a precursor), the excretion patterns of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can provide insights into potential nephrotoxic effects and help quantify the extent of metabolic conversion to less harmful substances .

Environmental Monitoring

The stable isotope labeling allows for precise tracking of the compound's fate in environmental samples. This is particularly important for assessing contamination from industrial sources and understanding how these compounds degrade over time in various ecosystems .

Pharmacokinetics Research

The use of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 facilitates pharmacokinetic studies that evaluate absorption, distribution, metabolism, and excretion (ADME) profiles of dichloroethylene derivatives. Such research aids in determining safe exposure levels and therapeutic windows for potential antidotes or treatments for chemical exposure .

Biomarker Development

As a metabolite of dichloroethylene, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is being explored as a biomarker for exposure assessment in occupational health studies. Its presence in biological fluids can indicate recent exposure to chlorinated solvents, thus serving as a diagnostic tool for health professionals .

Case Study 1: Metabolism of Trichloroethylene

In a study involving rats administered with trichloroethylene, researchers tracked the urinary excretion of N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3. The results indicated that the vicinal isomer was excreted at higher levels compared to the geminal isomer, suggesting differences in metabolic pathways and potential implications for human health risk assessments .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental study utilized N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 to monitor chlorinated solvent degradation in contaminated groundwater sites. The findings highlighted significant variations in degradation rates based on environmental conditions, underscoring the importance of this compound in ecological risk assessments .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapturate Metabolites

Mercapturates are N-acetylated cysteine conjugates derived from glutathione adducts of electrophilic xenobiotics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Mercapturates

Key Observations:

- Structural Differences : The dichloroethenyl group in the target compound confers higher lipophilicity compared to polar substituents like hydroxypropyl or dihydroxybutyl, influencing membrane permeability and metabolic stability .

- Isotopic Labeling: Unlike non-labeled analogs, the ¹³C and d₃ labels enable tracer studies with enhanced analytical specificity, a feature shared only with analogs like N-Acetyl-S-(benzyl)-L-cysteine-13C6 .

Metabolic Pathways and Toxicity Profiles

Metabolic Activation and Detoxification

- Target Compound : TCE is metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which undergoes N-acetylation to form the mercapturate. Further oxidation to N-AcDCVCS (sulfoxide) may enhance nephrotoxicity, as observed in male rats .

- Analog Comparisons: N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA): Derived from 1,3-butadiene, it is excreted unchanged in urine and serves as a non-toxic exposure marker .

Analytical and Regulatory Considerations

Toxicological Implications

- Reactive Metabolites : The sulfoxide derivative (N-AcDCVCS) is implicated in nephrotoxicity, akin to sulfoxides of pentachlorobutadiene-derived mercapturates .

- Biomonitoring Utility : Unlike DHBMA or hydroxypropyl analogs, the target compound specifically reflects TCE exposure, critical for occupational health assessments .

Biological Activity

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 (NAC-DCVC) is a derivative of L-cysteine that has garnered attention due to its biological activity, particularly in the context of nephrotoxicity and metabolic processes associated with chlorinated solvents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H9Cl2NO3S

- Molecular Weight : 262.13 g/mol

- Appearance : Off-white to pale yellow solid

- Storage Conditions : 2-8°C in a refrigerator

NAC-DCVC is primarily studied for its role as a toxic metabolite of trichloroethylene (TCE), a common environmental contaminant. The compound acts through several mechanisms:

- Nephrotoxicity : NAC-DCVC has been shown to exhibit nephrotoxic effects, which are characterized by the accumulation of the compound in renal proximal tubules. This accumulation occurs via both sodium-dependent and independent transport mechanisms .

- Metabolism : The metabolism of NAC-DCVC differs from its parent compound, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). While DCVC is rapidly metabolized, NAC-DCVC undergoes a slower rate of deacetylation, leading to prolonged cellular retention and toxicity .

- Toxicity Profile : Studies indicate that NAC-DCVC binds covalently to cellular macromolecules, albeit at lower rates compared to DCVC. This suggests that while NAC-DCVC is less reactive upon initial uptake, its slower metabolism may contribute to cumulative toxic effects over time .

Kinetic Studies

Kinetic analyses have revealed distinct transport characteristics for NAC-DCVC:

- Uptake Mechanism : The uptake of NAC-DCVC was observed to follow Michaelis-Menten kinetics with an apparent Km value of 157 µM and a Vmax of 0.65 nmol/mg.min . This indicates a relatively efficient transport process under physiological conditions.

Case Studies

Several studies have documented the nephrotoxic effects of NAC-DCVC:

- In Vivo Studies : Animal models have demonstrated significant renal damage following exposure to TCE and its metabolites, including NAC-DCVC. The nephrotoxicity is often assessed by measuring serum creatinine levels and histopathological evaluations of kidney tissues .

- Comparative Toxicity : Research comparing the toxicity of NAC-DCVC with other cysteine conjugates has highlighted its unique profile in terms of segment specificity within the nephron, indicating potential for targeted renal damage .

Biological Activity Summary Table

Q & A

Q. How do tissue-specific differences in sulfoxidation influence extrapolation to human risk assessment?

- Human renal microsomes exhibit 3-fold higher sulfoxidation capacity than hepatic microsomes, contrasting with rodents. Physiologically based pharmacokinetic (PBPK) models integrate in vitro kinetic data (Vmax, Km) to predict interspecies differences. Uncertainty factors (≥10) address variability in CYP3A5 expressers vs. non-expressers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.